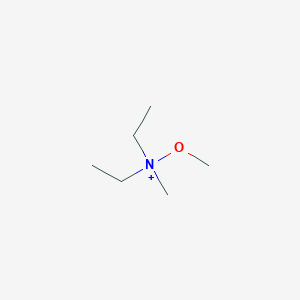![molecular formula C14H8I2 B14195648 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-31-7](/img/structure/B14195648.png)
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with two iodine atoms and an ethynyl group
Vorbereitungsmethoden
The synthesis of 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with iodobenzene and 3-iodophenylacetylene.
Reaction Conditions: A common method involves the use of a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form iodo-substituted quinones or reduction to form iodo-substituted benzenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-[(3-iodophenyl)ethynyl]benzene involves its interaction with molecular targets through its iodine atoms and ethynyl group. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The pathways involved may include oxidative addition and reductive elimination processes .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2-[(3-iodophenyl)ethynyl]benzene can be compared with other similar compounds, such as:
1-Iodo-2-[(4-methylphenyl)ethynyl]benzene: This compound has a similar structure but with a methyl group instead of an iodine atom.
1-Iodo-4-[(trimethylsilyl)ethynyl]benzene: This compound contains a trimethylsilyl group, which affects its chemical properties and reactivity.
Iodobenzene: A simpler compound with only one iodine atom, used as a starting material in various organic syntheses.
Eigenschaften
CAS-Nummer |
832744-31-7 |
|---|---|
Molekularformel |
C14H8I2 |
Molekulargewicht |
430.02 g/mol |
IUPAC-Name |
1-iodo-2-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8I2/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
InChI-Schlüssel |
BPMLLAATQWSJIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoic acid](/img/structure/B14195568.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
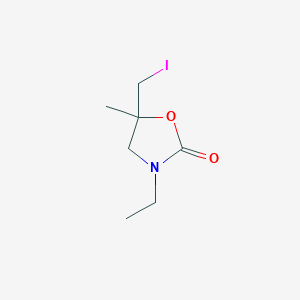
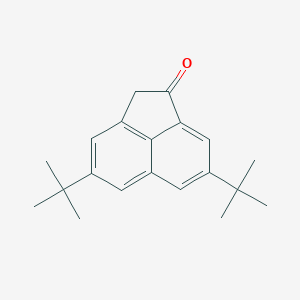
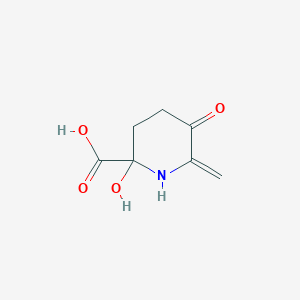
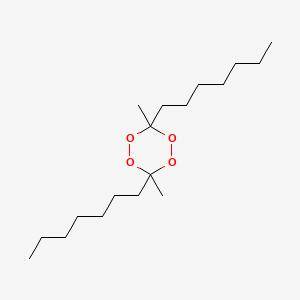

![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
![Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-](/img/structure/B14195620.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide](/img/structure/B14195630.png)
![N-(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14195634.png)
![4-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14195638.png)
